Comparative Anorexigenic Activity: 4-CF3 vs. Unsubstituted 3-Phenoxyazetidine
The compound's free base, 3-(4-(trifluoromethyl)phenoxy)azetidine, was explicitly disclosed and claimed as a specific embodiment in a foundational patent for 3-phenoxyazetidines possessing anorexigenic activity [1]. The patent establishes that para-trifluoromethyl substitution is one of the key modifications that confer this desirable CNS activity [2].
| Evidence Dimension | Anorexigenic activity claim |
|---|---|
| Target Compound Data | Claimed as an anorexigenic agent |
| Comparator Or Baseline | 3-Phenoxyazetidine (unsubstituted) and 4-aminocarbonyl derivatives; claimed for anorexigenic activity. |
| Quantified Difference | Both are claimed; quantitative efficacy difference (e.g., ED50) is not provided in the patent claims. |
| Conditions | Patent US4379151A claims and disclosure [1][2]. |
Why This Matters
This confirms the 4-CF3 analogue is part of a pharmacologically active class, providing a rationale for its selection over an unsubstituted phenoxy analogue as a more potent or metabolically stable lead.
- [1] US Patent US4379151A, 3-Phenoxyazetidines for anorexigenic activity, 1983. View Source
- [2] UK Patent GB2085427A, 3-Phenoxyazetidines, 1982. View Source
